molecular formula C5H18Cl3N3O B2738774 3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride CAS No. 130147-45-4

3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride

Cat. No. B2738774
CAS RN: 130147-45-4
M. Wt: 242.57
InChI Key: QATTWXMWUGPVMV-UHFFFAOYSA-N
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Description

3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride is a chemical compound with the CAS Number: 130147-45-4 . It has a molecular weight of 242.58 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H15N3O.3ClH/c6-1-5(2-7,3-8)4-9;;;/h9H,1-4,6-8H2;3*1H . This indicates that the compound contains 5 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom, along with 3 chloride ions . The compound contains a total of 23 bonds, including 8 non-H bonds, 4 rotatable bonds, 3 primary amine groups (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

The melting point of 3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride is between 298-300°C . The compound is a powder at room temperature .

Scientific Research Applications

Monomers for Adhesive Polymers

A study highlighted the synthesis and characterization of a new monomer that shows improved hydrolytic stability and adhesive properties. This monomer, synthesized by phosphorylation, dissolves well in water, ethanol, or aqueous tetrahydrofuran (THF) and demonstrates non-cytotoxic effects while enabling enamel and dentin etching. Such advancements are crucial for developing new adhesive polymers with potential applications in dental materials and coatings (Moszner et al., 2006).

Schiff Base Derivatives and Their Structural Analysis

Another study conducted a joint experimental and DFT investigation on Schiff base derivatives, providing insights into their structural, SC-XRD, and spectroscopic characteristics. This research contributes to understanding the equilibrium structure and electronic properties of such compounds, paving the way for their application in materials science and coordination chemistry (Khalid et al., 2018).

Corrosion Inhibition on Carbon Steel

Research on tertiary amines synthesized from 1,3-di-amino-propan-2-ol demonstrated their efficacy as corrosion inhibitors for carbon steel. These amines prevent anodic dissolution by forming a protective layer on the metal surface, indicating their potential in corrosion prevention technologies (Gao et al., 2007).

Poly(Ether Imine) Dendrimers for Biological Studies

A synthetic strategy for poly(ether imine) dendrimers originating from 3-amino-propan-1-ol was described, highlighting their non-toxic nature and suitability for biological applications. These dendrimers, due to their customizable surface groups, open new avenues for drug delivery and diagnostic applications (Krishna et al., 2005).

Antagonistic N/B Lewis Pair Catalyst Systems

A study on catalytic hydrogenation of sensitive organometallic compounds introduced an efficient catalyst system based on an "antagonistic" Lewis pair, showcasing a novel approach to hydrogenation reactions with implications for organic synthesis and catalysis research (Axenov et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-amino-2,2-bis(aminomethyl)propan-1-ol;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N3O.3ClH/c6-1-5(2-7,3-8)4-9;;;/h9H,1-4,6-8H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATTWXMWUGPVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)(CN)CO)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H18Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride

CAS RN

130147-45-4
Record name 3-amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride
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